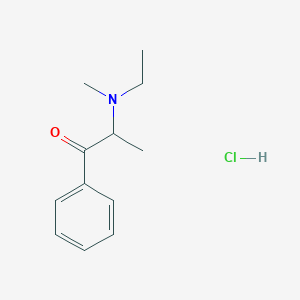

N-ethyl-N-methylcathinone hydrochloride

Description

Contextualization within Novel Psychoactive Substances (NPS) and Synthetic Cathinones

N-ethyl-N-methylcathinone falls under the umbrella of Novel Psychoactive Substances (NPS), a broad category of substances that are not controlled by international drug conventions but may pose a public health threat. More specifically, it belongs to the synthetic cathinone (B1664624) class. wikipedia.org Synthetic cathinones are derivatives of cathinone, a naturally occurring psychoactive compound found in the leaves of the Catha edulis (khat) plant. europa.eu These synthetic analogues are characterized by a β-keto phenethylamine (B48288) structure. unodc.org

The rise of synthetic cathinones as a prominent class of NPS began in the mid-2000s, with numerous derivatives appearing on the recreational drug market. europa.eu These substances are often marketed as "legal highs" or "research chemicals" to circumvent drug control laws. The constant emergence of new synthetic cathinone derivatives presents ongoing challenges for forensic laboratories and regulatory bodies. unodc.org

Classification and Structural Relationship to Other Substituted Cathinones (e.g., Mephedrone (B570743), Methylone)

N-ethyl-N-methylcathinone is classified as a substituted cathinone. The core structure of cathinones is a phenethylamine backbone with a ketone group at the beta carbon. europa.eu Variations in this structure, through substitutions at the aromatic ring, the alpha-carbon, or the amino group, give rise to a wide array of synthetic cathinone derivatives with differing properties. wikipedia.org

N-ethyl-N-methylcathinone is structurally similar to other well-known synthetic cathinones such as mephedrone (4-methylmethcathinone) and methylone (3,4-methylenedioxy-N-methylcathinone). caymanchem.combioscience.co.uk The key distinction lies in the substitution at the nitrogen atom. While mephedrone has a single methyl group and an ethyl group on the nitrogen, N-ethyl-N-methylcathinone possesses both an ethyl and a methyl group attached to the nitrogen. Methylone, in addition to a methyl group on the nitrogen, features a methylenedioxy ring substitution on the phenyl ring, a feature not present in N-ethyl-N-methylcathinone. wikipedia.orgnetce.com

| Property | Value |

|---|---|

| Formal Name | 2-(ethyl(methyl)amino)-1-phenylpropan-1-one, monohydrochloride |

| CAS Number | 1157739-24-6 |

| Molecular Formula | C12H17NO • HCl |

| Formula Weight | 227.7 |

| Purity | ≥98% |

| Formulation | A crystalline solid |

Research Significance and Regulatory Status within Scientific and Forensic Domains

The primary significance of this compound in scientific and forensic fields is as an analytical reference standard. caymanchem.comcaymanchem.com The availability of pure reference materials is crucial for forensic laboratories to accurately identify the compound in seized materials and biological samples. unodc.org Its characterization through various analytical techniques helps in the development of reliable detection methods. caymanchem.combioscience.co.uk

Due to its potential for abuse and structural similarity to controlled substances, N-ethyl-N-methylcathinone is subject to legal controls in several jurisdictions. In the United States, it is regulated as a Schedule I compound, indicating a high potential for abuse and no accepted medical use. caymanchem.combioscience.co.uk In the United Kingdom, it falls under Controlled Substance legislation, requiring a Home Office license for its supply and possession. bioscience.co.ukbioscience.co.uk The international control of synthetic cathinones is an evolving issue, with some, like cathinone and methcathinone (B1676376), being listed in the United Nations Convention on Psychotropic Substances, while many newer derivatives are not yet under international control. europa.eu

| Compound | Nitrogen (N) Substitution | Aromatic Ring Substitution |

|---|---|---|

| N-ethyl-N-methylcathinone | Ethyl and Methyl groups | None |

| Mephedrone | Methyl group | 4-methyl group |

| Methylone | Methyl group | 3,4-methylenedioxy group |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;1H |

InChI Key |

SKIBHKPUCRMHQF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization for Research Applications

Established Synthetic Routes for Cathinone (B1664624) Derivatives

The synthesis of many cathinone derivatives, including N-ethyl-N-methylcathinone, typically follows a two-step process involving the formation of an α-haloketone intermediate followed by nucleophilic substitution. unodc.org Due to the instability of the freebase, cathinones are often isolated as their hydrochloride or hydrobromide salts. unodc.org

A common starting point for the synthesis of cathinone derivatives is the α-bromination of a suitable arylketone, such as propiophenone (B1677668). europa.eu This reaction can be carried out by reacting the arylketone with bromine in a solvent like glacial acetic acid or benzene. mdma.ch The temperature of the reaction is typically controlled to prevent side reactions. For instance, propiophenone can be dissolved in glacial acetic acid and cooled, followed by the gradual addition of bromine. The resulting α-bromopropiophenone is often an oil and can be used in the subsequent step without extensive purification. Alternative bromination methods have also been explored, such as using hydrogen peroxide and hydrobromic acid.

The second step involves the reaction of the α-bromoketone intermediate with the desired amine to form the corresponding cathinone. europa.eu For the synthesis of N-ethyl-N-methylcathinone, this would involve reacting α-bromopropiophenone with N-ethyl-N-methylamine. The reaction is a nucleophilic substitution where the amine displaces the bromine atom. This amination is typically carried out in a suitable solvent, and the reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired product. Following the reaction, the product is often converted to its hydrochloride salt to improve stability and facilitate handling. unodc.org

Spectroscopic and Chromatographic Characterization Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the definitive identification and purity assessment of N-ethyl-N-methylcathinone hydrochloride. unodc.orgnih.gov These methods provide detailed information about the molecule's structure, connectivity, and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of synthetic cathinones. unodc.orgojp.gov In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the fragmentation pattern of the molecule, which can be used for identification. shimadzu.com For N-ethyl-N-methylcathinone, a characteristic fragment ion would be the iminium cation formed by α-cleavage of the amine moiety. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is another powerful tool, particularly for compounds that are not easily analyzed by GC-MS. wvu.edu In ESI-MS/MS, the sample is introduced in a liquid state, and ionization occurs under softer conditions than EI, often resulting in a prominent protonated molecule [M+H]⁺. nih.gov This precursor ion is then selected and fragmented to produce a product ion spectrum, which provides further structural information. wvu.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. wvu.edunih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Key Mass Spectrometry Data for N-ethyl-N-methylcathinone

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| GC-MS | EI | Not specified | Iminium ion from α-cleavage | nih.gov |

| ESI-MS/MS | ESI (+) | [M+H]⁺ | Product ions from fragmentation of precursor | wvu.edu |

| HRMS | ESI (+) | 228.1696 ([M+H]⁺ for C₁₂H₁₈NO⁺) | Not specified | wvu.edu |

Note: Specific fragment ions can vary depending on the instrument and analytical conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. unodc.org

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton adjacent to the carbonyl group, the N-ethyl protons, and the N-methyl protons. who.int

¹³C NMR provides information about the different types of carbon atoms in a molecule. The spectrum for this compound would show signals corresponding to the carbonyl carbon, the aromatic carbons, the aliphatic carbons of the ethyl and methyl groups, and the methine carbon. who.int

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethyl-N-methylcathinone

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Aromatic: 7.5 - 8.0 | Multiplet |

| ¹H | Methine (CH) | Quartet |

| ¹H | Methylene (B1212753) (CH₂) of ethyl group | Quartet |

| ¹H | Methyl (CH₃) of ethyl group | Triplet |

| ¹H | N-Methyl (CH₃) | Singlet |

| ¹³C | Carbonyl (C=O) | Singlet |

| ¹³C | Aromatic carbons | Multiple singlets |

| ¹³C | Methine (CH) | Singlet |

| ¹³C | Methylene (CH₂) of ethyl group | Singlet |

| ¹³C | Methyl (CH₃) of ethyl group | Singlet |

| ¹³C | N-Methyl (CH₃) | Singlet |

Note: Actual chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. unodc.orgunodc.org The infrared spectrum of this compound would show characteristic absorption bands corresponding to the carbonyl group (C=O) stretching, aromatic C-H stretching, and C-N stretching. nih.govresearchgate.net The presence of a strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the ketone functional group. nih.gov The spectrum of the hydrochloride salt would also show broad absorptions corresponding to the N-H⁺ stretching of the protonated amine. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Cathinone Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1670 - 1700 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | 2850 - 3000 | Medium |

| C-N | 1000 - 1350 | Medium |

| N-H⁺ (Amine Salt) | 2400 - 2700 | Broad, Medium |

Source: nih.gov

X-ray Crystallography for Crystalline Structure Analysis

While specific crystallographic data for this compound is not widely available in the reviewed scientific literature, the study of other cathinone hydrochlorides provides a clear framework for how such an analysis would be conducted and the type of data it would yield. For instance, the analysis of related cathinone derivatives has revealed detailed information about their crystal systems, space groups, and unit cell dimensions. researchgate.netd-nb.info

In a typical X-ray crystallography experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 1: Representative Crystallographic Data for a Cathinone Derivative (Ephylone Hydrochloride)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 10.345 |

| b (Å) | 11.231 |

| c (Å) | 12.456 |

| β (°) | 98.34 |

| Volume (ų) | 1432.1 |

| Z | 4 |

This table presents data for a related cathinone, Ephylone Hydrochloride, to illustrate the type of information obtained from X-ray crystallography. Specific data for this compound is not currently available in public scientific literature.

The data from X-ray crystallography is crucial for confirming the absolute configuration of chiral centers and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. d-nb.info

Studies on Polymorphism and Impurity Profiling in Cathinone Hydrochlorides

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in pharmaceutical and forensic sciences. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

While specific studies on the polymorphism of this compound have not been identified in the reviewed literature, research on other cathinone hydrochlorides, such as ethylone (B12757671) hydrochloride, has demonstrated the existence of distinct polymorphic forms. nih.govnih.gov These studies have shown that different polymorphs can be identified and characterized using a combination of analytical techniques.

Key Techniques for Polymorph Characterization:

Vibrational Spectroscopy (FTIR and Raman): Different crystal packing arrangements lead to distinct vibrational modes, resulting in unique infrared and Raman spectra for each polymorph. nih.gov

Powder X-ray Diffraction (PXRD): This technique is highly sensitive to the crystal lattice structure and provides a unique "fingerprint" for each polymorph. nih.gov

Solid-State NMR Spectroscopy: This method can differentiate polymorphs by probing the local chemical environment of atomic nuclei within the solid state. nih.gov

Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct thermal properties, such as melting points and phase transitions. d-nb.info

Impurity Profiling:

The identification of impurities in a synthesized compound is critical for quality control and for understanding the synthetic pathway. Impurities in synthetic cathinones can arise from starting materials, by-products of the reaction, or degradation products. nih.gov For this compound, potential impurities could include unreacted starting materials, such as 2-bromopropiophenone (B137518) or N-ethylmethylamine, and by-products from side reactions.

Isomeric impurities are of particular concern in the synthesis of cathinones. For example, in the synthesis of related cathinones, phenylacetone-based isomers have been identified as potential by-products. researchgate.net The presence of specific impurities can sometimes provide clues about the synthetic route employed. nih.gov

Differentiation of Isomeric and Homologous Cathinone Structures

The structural similarity among cathinone derivatives presents a significant analytical challenge. Isomers, which have the same molecular formula but different arrangements of atoms, can be particularly difficult to distinguish. Homologs, which differ by a repeating unit such as a methylene group (-CH2-), also require careful analytical differentiation.

Several analytical techniques are employed to differentiate this compound from its isomers and homologs.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique in the analysis of synthetic cathinones. researchgate.netnih.gov While isomers often have very similar mass spectra due to identical molecular weights, they can sometimes be separated based on their retention times in the gas chromatograph. The fragmentation patterns in the mass spectra, particularly the relative abundances of certain ions, can also provide clues for differentiation. For instance, the primary fragmentation of many cathinones involves cleavage of the alpha-carbon bond to the carbonyl group and the nitrogen atom, leading to the formation of a characteristic iminium ion. shimadzu.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Subtle differences in the chemical shifts and coupling constants of isomeric compounds can allow for their unambiguous differentiation. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the complex spectra and confirming the connectivity of atoms within the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of isomers can be very similar, there are often subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used for differentiation, particularly when comparing with a reference standard. researchgate.net

Table 2: Key Analytical Techniques for Differentiation of Cathinone Isomers

| Technique | Principle of Differentiation |

| GC-MS | Differences in retention time and subtle variations in mass spectral fragmentation patterns. nih.govshimadzu.com |

| NMR Spectroscopy | Unique chemical shifts and coupling constants for each isomer in ¹H and ¹³C NMR spectra. researchgate.net |

| IR Spectroscopy | Distinctive absorption bands in the fingerprint region of the spectrum. researchgate.net |

By employing a combination of these analytical methods, forensic and research laboratories can confidently identify and differentiate this compound from its various structural isomers and homologs. shimadzu.com

In Vitro Pharmacological Investigations: Monoaminergic System Interactions

Analysis of Monoamine Transporter System Interactions: Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), and Serotonin (B10506) Transporter (SERT)

While direct, peer-reviewed in vitro studies quantifying the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of N-ethyl-N-methylcathinone at the three major monoamine transporters are not prominently available in the scientific literature, its pharmacological activity can be inferred from its structural characteristics and the established pharmacology of closely related analogs. N-ethyl-N-methylcathinone is a β-keto amphetamine, and like other synthetic cathinones, it is expected to function as an inhibitor of monoamine uptake.

Based on its N,N-dialkylated structure, similar to N,N-dimethylcathinone, it is anticipated to exhibit activity at all three transporters, DAT, NET, and SERT. Generally, synthetic cathinones are potent inhibitors of the norepinephrine and dopamine transporters, with varied potency at the serotonin transporter. For instance, N,N-dimethylcathinone has been identified as a non-releasing norepinephrine and dopamine uptake inhibitor. The substitution of one methyl group with a slightly larger ethyl group, as in N-ethyl-N-methylcathinone, would likely modulate its potency and selectivity profile, a concept further explored in the structure-activity relationship section.

Mechanisms of Action at Monoamine Transporters: Uptake Inhibition and Substrate-Induced Release

Synthetic cathinones typically interact with monoamine transporters through one of two primary mechanisms: they can act as "blockers" (uptake inhibitors) that bind to the transporter to prevent the reuptake of neurotransmitters, or as "releasers" (substrates) that are transported into the neuron and induce reverse transport of neurotransmitters.

The mechanism of action is significantly influenced by the nature of the substitution on the nitrogen atom. Cathinones with bulky N-alkyl groups, particularly N,N-dialkylated compounds like N,N-dimethylcathinone and the pyrovalerone series, tend to act as pure uptake inhibitors rather than substrate-type releasers. Given that N-ethyl-N-methylcathinone possesses two alkyl groups on the nitrogen (an ethyl and a methyl group), it is highly probable that it functions as an uptake inhibitor at monoamine transporters, similar to cocaine, rather than a substrate-releaser like amphetamine or mephedrone (B570743). This contrasts with mono-N-alkylated cathinones such as mephedrone or cathinone (B1664624) itself, which are known to be effective substrate releasers.

Structure-Activity Relationships (SAR) Governing Monoamine Transporter Affinity and Efficacy

The interaction of synthetic cathinones with monoamine transporters is governed by subtle changes in their chemical structure. Key modifications, including N-alkylation, the length of the α-carbon side-chain, the presence of the β-keto group, and substitutions on the phenyl ring, all contribute to the compound's affinity and mechanism of action.

The substitution pattern on the nitrogen atom is a critical determinant of a cathinone's pharmacological profile. Homologation, or the lengthening of the N-alkyl chain, generally impacts potency. For instance, extending the N-methyl group of methcathinone (B1676376) to an ethyl group (forming ethcathinone) results in a decrease in potency.

Increasing the steric bulk on the terminal amine with two alkyl groups, as seen in N-ethyl-N-methylcathinone, is a significant structural feature. Studies on related compounds show that N,N-dimethylation of cathinone retains stimulant-like activity but with slightly reduced potency compared to the N-monomethylated version (methcathinone). This suggests that the N-ethyl-N-methyl configuration would likely result in a compound that is a potent monoamine uptake inhibitor, but potentially less potent than its mono-alkylated counterparts. Research on N-ethyl-substituted cathinones has shown that the length of other aliphatic side-chains plays a crucial role in DAT inhibition potency.

The defining feature of the cathinone class is the presence of a ketone group at the β-carbon position of the phenethylamine (B48288) backbone. This β-keto group increases the polarity of the molecule compared to its amphetamine analogue, which can influence its ability to cross the blood-brain barrier and its interaction with transporters.

While N-ethyl-N-methylcathinone is unsubstituted on the phenyl ring, ring substitutions in other cathinones have profound effects. For example, adding a 4-methyl group to methcathinone creates mephedrone, which displays enhanced serotonin activity compared to the parent compound. Similarly, a 3,4-methylenedioxy ring substitution, as seen in methylone, also significantly increases serotonin transporter interaction, shifting the compound's profile to be more like MDMA. The absence of such ring substitutions in N-ethyl-N-methylcathinone suggests its profile would be more akin to a classical stimulant, with primary actions on DAT and NET.

Comparative In Vitro Pharmacology with Related Cathinones and Classical Stimulants (e.g., Mephedrone, Methylone, Amphetamine, MDMA, Cocaine)

To contextualize the likely pharmacological profile of N-ethyl-N-methylcathinone, it is useful to compare it with well-characterized cathinones and classical stimulants.

Mephedrone and Methylone : These compounds are potent, non-selective monoamine transporter substrates that induce neurotransmitter release, similar to MDMA. Methylone, in particular, is considered the β-keto analogue of MDMA and shares its entactogenic properties. In contrast, the N,N-dialkylated structure of N-ethyl-N-methylcathinone suggests it is more likely a reuptake inhibitor, differing fundamentally in its mechanism from these releasers.

Amphetamine and MDMA : Amphetamine and its analogue MDMA are classic monoamine releasers. Amphetamine is highly selective for catecholamine (dopamine and norepinephrine) release, while MDMA has a pronounced effect on serotonin release. N-ethyl-N-methylcathinone, as a presumed uptake inhibitor, would have a mechanism more similar to cocaine than to these amphetamine-type releasers.

Cocaine : Cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT. The predicted mechanism for N-ethyl-N-methylcathinone as a non-releasing uptake inhibitor aligns it most closely with cocaine. However, the relative potencies at the three transporters are likely to differ. Many cathinone-based uptake inhibitors, such as MDPV, show a much higher potency and selectivity for DAT and NET over SERT compared to cocaine.

The following table presents in vitro data for several comparative compounds to illustrate the pharmacological landscape.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism |

| Mephedrone | 1,295 | 266 | 2,217 | Releaser/Inhibitor |

| Methylone | 1,315 | 646 | 511 | Releaser/Inhibitor |

| Amphetamine | 344 | 43 | 3,920 | Releaser |

| MDMA | 1,230 | 599 | 398 | Releaser |

| Cocaine | 407 | 425 | 609 | Inhibitor |

Data sourced from Simmler et al. (2013) and compiled for comparative purposes.

Preclinical Metabolic Studies: Elucidation of Biotransformation Pathways

Methodologies for In Vitro Metabolic Profiling

To profile the metabolism of N-ethyl-N-methylcathinone hydrochloride, researchers employ a suite of advanced analytical techniques. These in vitro methods provide a controlled environment to identify the metabolic pathways without the complexities of a full biological organism.

Human liver microsomes (HLMs) are a standard and vital tool in metabolic profiling. nih.gov HLMs contain a rich concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are responsible for the majority of Phase I biotransformations. jefferson.edu By incubating this compound with HLMs, scientists can effectively replicate the initial metabolic processes that would occur in the liver. nih.govuantwerpen.be This model is well-suited for studying the metabolism of synthetic cathinones. nih.gov

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for identifying metabolites. semanticscholar.orgcaymanchem.com LC separates the various compounds in the HLM incubation mixture. Subsequently, HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent drug and its metabolites. caymanchem.com LC-MS/MS further fragments these compounds to reveal their chemical structures, which is essential for definitive metabolite identification. caymanchem.comnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool in the characterization of metabolites, particularly for volatile and thermally stable compounds. semanticscholar.org While LC-MS techniques are often preferred for their broader applicability, GC-MS can provide complementary information and is a well-established method for analyzing synthetic cathinones. nih.govnih.gov In some cases, derivatization is required to increase the volatility of the metabolites for GC-MS analysis. nih.gov

Identification of Phase I Biotransformation Pathways

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, typically making it more water-soluble and preparing it for subsequent Phase II conjugation reactions. For this compound, the primary Phase I pathways are N-dealkylation and hydroxylation. researchgate.netnih.gov

N-dealkylation is a common metabolic pathway for compounds with N-alkyl groups, catalyzed by CYP450 enzymes. semanticscholar.orgnih.govmdpi.com This process involves the removal of an alkyl group from the nitrogen atom. semanticscholar.orgnih.gov Mechanistically, the process begins with the hydroxylation of the carbon atom adjacent to the nitrogen. semanticscholar.orgnih.gov This intermediate is unstable and spontaneously breaks down, yielding the dealkylated metabolite and an aldehyde. semanticscholar.orgnih.gov

N-Demethylation : This process results in the removal of the methyl group, leading to the formation of N-ethylcathinone.

N-Deethylation : This pathway involves the removal of the ethyl group, producing N-methylcathinone.

Both N-demethylation and N-deethylation are significant biotransformation routes for synthetic cathinones with similar structures. researchgate.netnih.gov

Hydroxylation is another key Phase I metabolic reaction, where a hydroxyl group (-OH) is introduced into the molecule. researchgate.net This can occur at several positions on the N-ethyl-N-methylcathinone molecule.

Aromatic Ring Hydroxylation : A hydroxyl group can be added to the phenyl ring, creating a phenolic metabolite.

Aliphatic Chain Hydroxylation : Hydroxylation can also occur on the ethyl or methyl side chains attached to the nitrogen atom.

N-Methyl Position Hydroxylation : The carbon of the N-methyl group can also be a site for hydroxylation.

The following table summarizes the primary Phase I biotransformation pathways of N-ethyl-N-methylcathinone.

| Metabolic Pathway | Description | Resulting Metabolite Class |

| N-Demethylation | Removal of the N-methyl group. | Secondary amine (N-ethylcathinone) |

| N-Deethylation | Removal of the N-ethyl group. | Secondary amine (N-methylcathinone) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Phenolic metabolite |

| Aliphatic Hydroxylation | Addition of a hydroxyl group to the ethyl or methyl side chain. | Hydroxylated metabolite |

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I functionalization reactions like β-keto group reduction, synthetic cathinones and their metabolites undergo Phase II conjugation. researchgate.netresearchgate.net The most prominent of these pathways is glucuronidation, where uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes catalyze the attachment of a glucuronic acid moiety to the metabolite. uomus.edu.iqlongdom.org This process substantially increases the water solubility of the compound, facilitating its elimination from the body. uomus.edu.iqlongdom.org

For synthetic cathinones, glucuronide conjugates are frequently formed from the hydroxyl metabolites generated during Phase I. kcl.ac.uk For example, the hydroxylated metabolites resulting from the keto-reduction of cathinone (B1664624) derivatives are primary substrates for glucuronidation. researchgate.netkcl.ac.uk Studies on N-ethyl pentedrone (B609907) identified several glucuronide metabolites formed after initial Phase I transformations such as hydroxylation. semanticscholar.org Glucuronidation represents a major detoxification pathway, converting active or reactive metabolites into more readily excretable, and typically inactive, forms. researchgate.netlongdom.org In some cases, N+-glucuronidation can also occur, involving the direct conjugation of a glucuronic acid moiety to a tertiary amine group, a common structural feature in many synthetic cathinones. nih.gov

Analysis of Parent Compound and Metabolite Ratios in Biological Matrices

The relative concentrations of the parent drug and its metabolites in various biological fluids and tissues are critical for understanding its pharmacokinetic profile. The analysis of these ratios provides insight into the rate and extent of metabolism. For example, studies on the related compound methylone in rats showed that the parent compound and its N-demethylated metabolite, MDC, readily cross the blood-brain barrier, achieving brain-to-plasma ratios of ≥ 3. nih.gov In contrast, the downstream metabolites HHMC and HMMC exhibited poor brain penetration, with ratios ≤ 0.2. nih.gov

This disparity highlights how metabolic transformations can drastically alter the distribution of a compound. The ratio of metabolites to the parent compound (M/P ratio) can vary significantly between different biological matrices, such as plasma, urine, and specific tissues. researchgate.net High M/P ratios generally indicate extensive metabolism of the parent drug. Monitoring these ratios is essential in forensic and clinical contexts, as the detection of specific metabolites can confirm exposure to a parent compound even after it has been cleared from the body. researchgate.net

Table 1: Brain-to-Plasma Concentration Ratios for Methylone and its Metabolites in Rats Data adapted from a study on the related cathinone, methylone. nih.gov

| Analyte | Brain-to-Plasma Ratio (Mean ± S.E.M.) |

| Methylone | ≥ 3 (Range 3-14) |

| MDC (N-demethylated metabolite) | ≥ 3 (Range 3-14) |

| HHMC (O-demethylenated metabolite) | ≤ 0.2 (Range 0.01-0.2) |

| HMMC (O-demethylenated/O-methylated metabolite) | ≤ 0.2 (Range 0.01-0.2) |

Metabolic Stability Assessment of Synthetic Cathinones

Metabolic stability studies, typically conducted in vitro using liver microsomes from different species (e.g., human, rat, mouse), are fundamental for predicting a drug's in vivo behavior. nih.govresearchgate.net These assays determine key pharmacokinetic parameters such as the elimination half-life (t1/2) and intrinsic clearance (Clint). nih.gov A compound with high metabolic stability will have a longer half-life and lower clearance, while a compound that is rapidly metabolized will have a short half-life and high clearance. researchgate.net

For instance, a study on N-ethyl pentedrone (NEP) using human liver microsomes (HLM) reported an in vitro elimination half-life of 770 minutes and an intrinsic clearance of 3.6 μL/min/mg. nih.govresearchgate.net In contrast, the same study found that rat liver microsomes metabolized NEP much more rapidly, with a half-life of 12.1 minutes and an intrinsic clearance of 229 μL/min/mg, highlighting significant inter-species differences in metabolism. nih.govresearchgate.net Such data are crucial for extrapolating preclinical findings to humans and for understanding the potential duration of a compound's effects and its detection window in biological samples. researchgate.net

Table 2: In Vitro Metabolic Stability Parameters of N-Ethyl Pentedrone (NEP) Data from a study using liver microsomes from different species. nih.govresearchgate.net

| Species | In Vitro t1/2 (min) | In Vitro Intrinsic Clearance (μL/min/mg) |

| Human | 770 | 3.6 |

| Mouse | 187 | 14.8 |

| Rat | 12.1 | 229 |

Advanced Analytical and Forensic Methodologies for Detection and Quantification

Method Development and Validation for N-ethyl-N-methylcathinone Hydrochloride in Biological and Seized Samples

The development of robust analytical methods for N-ethyl-N-methylcathinone is a foundational step in its forensic analysis. A bioanalytical method involves several stages, from sample collection and preparation to analysis and data reporting. researchgate.net For biological samples such as blood and urine, sample preparation is critical to remove interfering substances from the complex matrix. researchgate.net Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), which isolate the target analytes and improve the performance of the analytical system. ojp.govresearchgate.netnih.gov Seized samples, typically powders or tablets, may require a simpler preparation, often involving dissolution in an appropriate solvent like methanol. unodc.org

Once a method is developed, it must be rigorously validated to ensure its reliability and accuracy. researchgate.net Validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). researchgate.netsemanticscholar.org Key validation parameters include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in samples.

Limit of Detection (LOD): The lowest amount of an analyte that can be detected.

Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Matrix Effect: The influence of other components in the sample matrix on the analytical result. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

| Validation Parameter | Description | Importance in Forensic Analysis |

| Accuracy | Closeness of test results to the true value. | Ensures the reported concentration is correct. |

| Precision | Repeatability and reproducibility of the measurement. | Demonstrates the reliability of the method over time and between analysts. |

| Selectivity | Ability to measure the analyte without interference from other substances. | Prevents false positives from structurally similar compounds or matrix components. |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Allows for accurate quantification over a defined concentration range. |

| LOD & LOQ | Lowest concentration that can be reliably detected and quantified. | Defines the sensitivity of the method, crucial for detecting low levels of the substance. |

| Matrix Effect | Alteration of the analytical signal due to co-eluting substances. | Ensures that the biological matrix (e.g., blood, urine) does not suppress or enhance the signal, leading to inaccurate quantification. |

| Stability | Analyte stability during sample collection, storage, and analysis. | Guarantees that the measured concentration reflects the concentration at the time of sampling. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in forensic toxicology for the analysis of synthetic cathinones. researchgate.net It is highly suitable for both qualitative and quantitative analysis and is particularly advantageous for cathinones because it avoids the high temperatures used in gas chromatography, which can cause thermal degradation of these compounds. unodc.orgojp.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. unodc.org This method is frequently used to develop quantitative assays for multiple analytes simultaneously. nih.govdntb.gov.ua

In LC-MS/MS, a precursor ion (typically the protonated molecule of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for low limits of detection, even in complex biological matrices. unodc.orgresearchgate.net Forensic laboratories often develop comprehensive screening methods that can detect and quantify a wide panel of synthetic cathinones, including N-ethyl-N-methylcathinone, and their metabolites in a single analytical run. nih.govresearchgate.net

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) plays a crucial role in the untargeted screening and identification of NPS. nih.gov Unlike targeted methods like LC-MS/MS, which look for specific, predefined compounds, untargeted screening acquires full-scan mass spectral data of all ions within a certain mass range. researchgate.net

The key advantage of LC-HRMS is its ability to provide highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This allows for the determination of the elemental formula of an unknown compound, which is a critical first step in its identification. nih.gov This capability is invaluable in the constantly evolving landscape of NPS, as it enables forensic laboratories to detect and tentatively identify new cathinone (B1664624) derivatives for which certified reference materials may not yet be available. researchgate.netresearchgate.net The resulting data can be retrospectively analyzed for newly emerged substances without re-analyzing the sample. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Forensic Toxicology

Gas chromatography-mass spectrometry (GC-MS) is one of the most widely used techniques in forensic toxicology laboratories. ojp.gov It offers high chromatographic resolution and, with electron ionization (EI), produces characteristic and reproducible mass spectra that can be compared against extensive spectral libraries for compound identification. shimadzu.com

However, the analysis of synthetic cathinones by GC-MS presents a significant challenge due to their thermal instability. ojp.gov Many cathinone derivatives can degrade in the hot GC injection port, leading to the formation of artifacts and potentially complicating interpretation or producing inaccurate quantitative results. ojp.govresearchgate.net This thermal decomposition often involves the loss of a hydrogen molecule, resulting in base peaks in the mass spectrum that are two Daltons lower than the parent drug. ojp.gov Strategies to mitigate this include lowering the injection port temperature, reducing the sample's residence time in the inlet, and using chemical derivatization to create more thermally stable analogs before analysis. ojp.govnih.gov Despite these challenges, GC-MS/MS can be employed to enhance selectivity and aid in the structural elucidation of isomers by examining specific fragmentation pathways. shimadzu.com

Application of Vibrational Spectroscopic Techniques (e.g., FTIR, FT-Raman) in Forensic Analysis

Vibrational spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy, are powerful, non-destructive methods primarily used for the analysis of seized materials. cfsre.org These techniques provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds, allowing for unequivocal identification when compared to a reference spectrum. unodc.org

Attenuated Total Reflectance (ATR)-FTIR is particularly common in forensic laboratories because it requires little to no sample preparation. nih.gov The analysis of this compound and other synthetic cathinones by FTIR would reveal characteristic absorption bands, including:

A strong peak corresponding to the carbonyl (C=O) group stretch, typically around 1670-1700 cm⁻¹. nih.govresearchgate.net

Peaks related to stretching vibrations in the aromatic ring. nih.gov

Bands corresponding to the amine salt. nih.govresearchgate.net

FT-Raman spectroscopy is a complementary technique that is less susceptible to interference from water and is particularly useful for analyzing samples in aqueous solutions or packaging. ojp.gov It can provide additional structural information and is effective in differentiating between polymorphs (different crystalline forms) of a compound, which may exhibit distinct spectra. researchgate.net

Challenges in Immunoassay Cross-Reactivity for Cathinone Derivatives and Novel Psychoactive Substances

Immunoassays are widely used as a preliminary screening tool in clinical and forensic toxicology due to their speed and simplicity. nih.govresearchgate.net However, they present significant challenges when applied to NPS like synthetic cathinones. nih.gov These assays rely on antibodies that bind to a specific drug or class of drugs.

The primary issue is unpredictable cross-reactivity. nih.gov Due to the structural similarities between cathinone derivatives and other phenethylamine-type drugs like amphetamine and methamphetamine, immunoassays designed for these traditional drugs may yield a false-positive result in the presence of a synthetic cathinone. nih.govnih.gov Conversely, and more problematically, many synthetic cathinones may not be detected at all, leading to false-negative results. nih.govresearchgate.net Studies have shown that the cross-reactivity of cathinone derivatives in commercial immunoassays is often low and highly variable. nih.gov For example, while some specialized kits for mephedrone (B570743)/methcathinone (B1676376) show reactivity with certain cathinones, most standard amphetamine assays demonstrate poor detection. nih.govresearchgate.net

This lack of specificity and sensitivity underscores the critical need for all presumptive positive results from immunoassays to be confirmed by a more specific and sensitive technique, such as LC-MS/MS or GC-MS, to ensure accurate and reliable reporting. nih.govnih.gov

Strategies for Comprehensive Detection in Complex Forensic Samples, including the Presence of Adulterants

The forensic analysis of this compound (EMC HCl) in complex samples, such as seized street drugs, presents significant challenges due to the inherent complexity of these materials. Illicit drug products are rarely pure; they are often mixtures containing the active psychoactive substance, cutting agents (adulterants and diluents), and potentially synthesis byproducts or isomers. forensicsciencereview.comunodc.org Therefore, a comprehensive detection strategy is crucial to unambiguously identify and quantify EMC HCl, differentiate it from other substances, and provide valuable intelligence for forensic investigations. unodc.org

A multi-technique approach is the cornerstone of robust forensic analysis for synthetic cathinones. cfsre.orgunodc.org Relying on a single analytical method is often insufficient for the conclusive identification required in legal proceedings. The analytical strategy typically involves a combination of highly selective separation techniques coupled with information-rich detection methods.

Chromatographic-Mass Spectrometric Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques in forensic laboratories for the analysis of synthetic cathinones. unodc.orgnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is a gold standard for identifying many organic substances. unodc.orgny.gov For cathinones, GC-MS analysis provides two independent means of identification: the retention time from the gas chromatograph and the mass fragmentation pattern from the mass spectrometer. unodc.org However, a significant challenge with synthetic cathinones, including N-ethyl-N-methylcathinone, is their thermal lability. They can undergo degradation in the hot GC inlet, potentially forming artifacts that complicate interpretation. ojp.gov Furthermore, the mass spectra of many cathinones are dominated by a simple fragmentation pattern, primarily showing the nitrogen-containing iminium ion, which can make it difficult to distinguish between structurally similar compounds or isomers. nih.govojp.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is often preferred for analyzing thermally labile compounds like synthetic cathinones. ojp.govresearchgate.net This method avoids the high temperatures of GC, minimizing the risk of degradation. LC-MS/MS provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for reliable detection and quantification even in complex matrices. nih.govresearchgate.net LC-HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the analyte and its fragments, offering a high degree of confidence in identification. cfsre.org

The table below summarizes the primary hyphenated techniques used for the analysis of synthetic cathinones in complex samples.

| Technique | Principle | Advantages for Complex Samples | Disadvantages/Challenges |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and fragmentation. unodc.org | Excellent separation efficiency; extensive mass spectral libraries available. | Potential for thermal degradation of cathinones; similar mass spectra for related compounds. ojp.gov |

| LC-MS/MS | Separates compounds in the liquid phase, followed by tandem mass spectrometry for selective detection. nih.gov | Suitable for thermally labile compounds; high sensitivity and selectivity; minimizes matrix interference. researchgate.netojp.gov | May require more extensive method development; fewer standardized libraries compared to GC-MS. |

| LC-qToF-MS | Combines liquid chromatography with quadrupole and time-of-flight mass spectrometry. | Provides high-resolution, accurate mass data for both parent and fragment ions, increasing confidence in identification. tandfonline.com | Higher instrument cost and complexity. |

Identifying Adulterants and Cutting Agents

Street samples of synthetic cathinones are frequently adulterated to increase bulk, enhance or mimic certain effects, or maximize profit. forensicsciencereview.com These adulterants can interfere with the detection of the target compound and pose their own health risks. ny.gov Comprehensive screening must therefore aim to identify these cutting agents as well.

Commonly encountered adulterants in illicit drug preparations include other psychoactive substances, pharmaceuticals, and inert diluents. forensicsciencereview.comresearchgate.net Caffeine is a frequently identified adulterant in stimulant preparations, while local anesthetics like lidocaine (B1675312) and benzocaine (B179285) are also common. forensicsciencereview.comtandfonline.comresearchgate.net Analytical techniques such as GC-MS and LC-MS are effective in identifying these compounds simultaneously with the primary substance. researchgate.net Furthermore, techniques like Fourier-transform infrared spectroscopy (FTIR) can be valuable for identifying inorganic cutting agents and sugars that may not be detectable by GC-MS. ny.govresearchgate.net

The following table lists common adulterants found in illicit stimulant samples that could be present alongside this compound.

| Adulterant Class | Example Compounds | Rationale for Use | Primary Detection Method(s) |

| Stimulants | Caffeine researchgate.net | Inexpensive, readily available, synergistic or similar stimulant effects. ny.govtandfonline.com | GC-MS, LC-MS |

| Local Anesthetics | Lidocaine, Benzocaine, Procaine forensicsciencereview.comresearchgate.net | Numbing effect can mimic the quality of some drugs of abuse. tandfonline.com | GC-MS, LC-MS |

| Analgesics | Paracetamol (Acetaminophen), Phenacetin tandfonline.comresearchgate.net | Inexpensive bulking agent, readily available. tandfonline.com | GC-MS, LC-MS |

| Diluents/Sugars | Mannitol, Lactose, Dextrose ny.govtandfonline.com | Inactive substances used to add bulk and weight. ny.gov | FTIR, LC-MS |

The presence of isomers, such as iso-ethcathinone, is another complicating factor in forensic analysis, as they may be present due to synthesis impurities or rearrangement. ojp.govresearchgate.net These isomers often have very similar mass spectra, making their differentiation dependent on high-resolution chromatographic separation. researchgate.net A comprehensive analytical strategy must therefore be capable of resolving these closely related compounds to ensure accurate identification of the specific substance present. researchgate.net

Preclinical Research Paradigms for Cathinones General Context for N Ethyl N Methylcathinone Hydrochloride Research

In Vivo Models for Assessing Central Nervous System Effects

In vivo studies in animal models are crucial for characterizing the behavioral effects of N-ethyl-N-methylcathinone. These models provide insights into its stimulant properties and abuse potential.

Locomotor Activity Assays and Locomotor Sensitization

Locomotor activity assays are fundamental in assessing the stimulant effects of synthetic cathinones. Generally, these substances, including N-ethyl substituted cathinones, are known to increase spontaneous horizontal movement in rodents. nih.govacs.org For instance, studies on related N-ethyl cathinones like N-ethylpentedrone and N-ethylhexedrone have demonstrated their ability to induce hyperlocomotion. nih.govacs.org This increase in locomotor activity is often dose-dependent.

Locomotor sensitization, a phenomenon where repeated administration of a drug leads to a progressively enhanced motor stimulant response, is also a key area of investigation. This process is thought to be linked to the drug's addictive potential and is associated with dopaminergic neuronal activity. nih.gov Research on other synthetic cathinones, such as mephedrone (B570743), has shown that intermittent administration can lead to significant ambulatory hyperactivity, indicating sensitization. nih.gov

Assessment of Reinforcing Properties (e.g., Conditioned Place Preference, Drug Self-Administration)

The reinforcing properties of a substance, or its ability to promote self-administration, are a strong indicator of its abuse liability. Two primary preclinical models are used to evaluate these effects: conditioned place preference (CPP) and drug self-administration.

Conditioned Place Preference (CPP): In this paradigm, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment suggests the substance has rewarding properties. Studies on N-ethyl substituted cathinones like N-ethylhexedrone have shown their ability to induce significant CPP in mice. acs.org

Drug Self-Administration: The intravenous self-administration (IVSA) model is considered to have high validity in simulating human drug-taking behavior. nih.gov In this model, animals perform a specific action (e.g., pressing a lever) to receive an infusion of the drug. This method allows for the determination of a drug's reinforcing efficacy and potency. nih.gov While specific self-administration data for N-ethyl-N-methylcathinone is limited in the provided search results, studies on other synthetic cathinones like pentedrone (B609907) have demonstrated that they are self-administered by rats. nih.gov

Neurochemical Studies in Animal Models

Neurochemical studies are essential for understanding the mechanisms by which N-ethyl-N-methylcathinone exerts its effects on the brain. These studies typically focus on the drug's interaction with monoamine neurotransmitter systems.

Evaluation of Neurotransmitter Release and Reuptake Modulation in Brain Regions

Synthetic cathinones are known to act as either releasers or reuptake inhibitors of monoamine neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). nih.gov

Releasers: These compounds reverse the normal direction of transporter flux, leading to an increase in the extracellular concentration of neurotransmitters. nih.gov

Blockers (Reuptake Inhibitors): These substances bind to monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their availability. nih.gov

Studies on various synthetic cathinones have shown that they can inhibit the uptake of dopamine, norepinephrine, and serotonin in rat brain synaptosomes. nih.govnih.gov For example, N-ethyl substituted cathinones have been shown to be potent dopamine uptake inhibitors. acs.org The specific actions of N-ethyl-N-methylcathinone on neurotransmitter release and reuptake would determine its unique pharmacological profile.

Studies of Monoamine Transporter Occupancy and Expression

The interaction of synthetic cathinones with monoamine transporters (DAT for dopamine, NET for norepinephrine, and SERT for serotonin) is a key focus of neurochemical research. nih.gov The affinity of a compound for these transporters can be determined through in vitro binding assays.

Chronic use of some synthetic cathinones, like methcathinone (B1676376), has been associated with a reduction in the density of dopamine transporters (DAT). nih.gov This suggests that prolonged exposure can lead to neuroadaptive changes in the monoamine systems. Studies investigating the specific effects of N-ethyl-N-methylcathinone on monoamine transporter occupancy and expression would provide valuable information on its long-term neurochemical impact.

Q & A

Q. What experimental designs are suitable for studying the metabolic pathways of this compound in vitro?

- Methodological Answer : Use hepatocyte or microsomal incubation assays with LC-HRMS to identify phase I (oxidation, N-dealkylation) and phase II (glucuronidation) metabolites. Isotopic labeling (e.g., ¹³C or ²H) can track specific metabolic transformations. A factorial design approach, varying enzyme cofactors (NADPH, UDPGA), may optimize metabolite detection, as applied in kinetic studies of hydroxyzine hydrochloride dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.